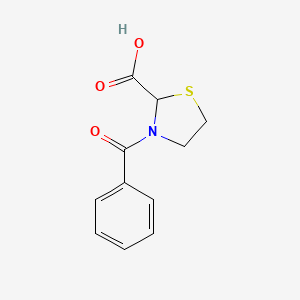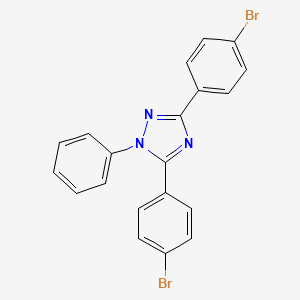
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two 4-bromophenyl groups and one phenyl group attached to the triazole ring. It is known for its applications in various fields, including materials science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole has several scientific research applications:
Materials Science: It is used in the synthesis of π-conjugated polymers with applications in organic electronics, such as light-emitting diodes and solar cells.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules through various coupling reactions.
Biological Studies: Triazole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the bromophenyl groups can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Another brominated aromatic compound with similar structural features.
N-(4-(3,5-bis(4-bromophenyl)-[1,2,4]triazol-4-yl)-phenyl)carbazole: A related triazole derivative used in the synthesis of π-conjugated polymers.
Uniqueness
3,5-Bis(4-bromophenyl)-1-phenyl-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct electronic and steric properties. These properties make it a valuable compound in the synthesis of advanced materials and in various chemical transformations.
Propriétés
Numéro CAS |
117594-19-1 |
|---|---|
Formule moléculaire |
C20H13Br2N3 |
Poids moléculaire |
455.1 g/mol |
Nom IUPAC |
3,5-bis(4-bromophenyl)-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H13Br2N3/c21-16-10-6-14(7-11-16)19-23-20(15-8-12-17(22)13-9-15)25(24-19)18-4-2-1-3-5-18/h1-13H |
Clé InChI |
HKDVNJUSVLHBGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
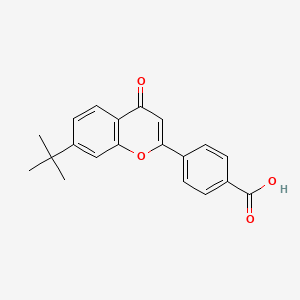
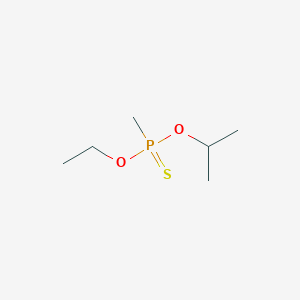

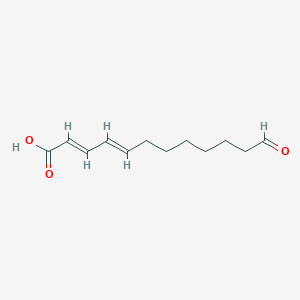
![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
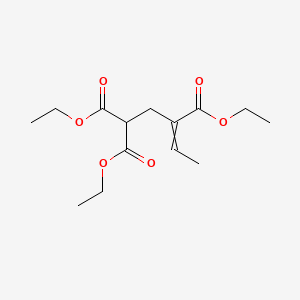
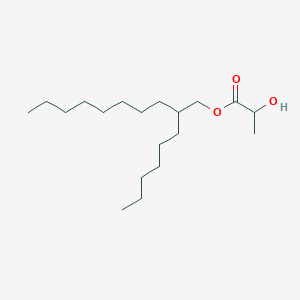
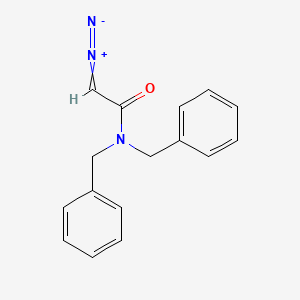
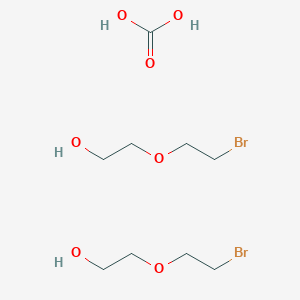
![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)

![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
